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Compound of Interest

Compound Name: Saxitoxin-13C,15N2

Cat. No.: B1157113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies

employed in the discovery of novel saxitoxin analogues, with a core focus on the application of

isotopic labeling techniques. Saxitoxin and its numerous analogues, collectively known as

paralytic shellfish toxins (PSTs), are potent neurotoxins that selectively block voltage-gated

sodium channels, making them valuable tools in neuroscience and potential leads for drug

development. The elucidation of new analogues is critical for understanding their structure-

activity relationships, toxicological profiles, and therapeutic potential.

Quantitative Data on Saxitoxin and its Analogues
The structural diversity of saxitoxin analogues leads to a wide range of biological potencies.

The following tables summarize key quantitative data for a selection of well-characterized

analogues.
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Analogue Molecular Formula
Molecular Weight (
g/mol )

Relative Toxicity
(%) vs. Saxitoxin

Saxitoxin (STX) C₁₀H₁₇N₇O₄ 299.29 100[1]

Neosaxitoxin (NEO) C₁₀H₁₇N₇O₅ 315.29 128.0[1]

Gonyautoxin II (GTX2) C₁₀H₁₇N₇O₇S 395.35 48.4[1]

Gonyautoxin III

(GTX3)
C₁₀H₁₇N₇O₇S 395.35

52.4-54.5 (as GTX2/3

mixture)[1]

Decarbamoylsaxitoxin

(dcSTX)
C₉H₁₆N₆O₂ 240.26 42.6[1]

Analogue Target IC₅₀ (nM)

Saxitoxin (STX) rNaV1.1 10

Saxitoxin (STX) rNaV1.2 10

Saxitoxin (STX) rNaV1.3 10

Saxitoxin (STX) rNaV1.4 10

Saxitoxin (STX) rNaV1.6 10

Saxitoxin (STX) rNaV1.7 10

Experimental Protocols
The discovery of novel saxitoxin analogues relies on a series of meticulous experimental

procedures, from the cultivation of toxin-producing organisms to the isolation and

characterization of the compounds.

Isotopic Labeling of Dinoflagellates for Novel Analogue
Discovery
This protocol describes the metabolic labeling of the dinoflagellate Alexandrium pacificum

(formerly A. catenella), a known producer of saxitoxin and its analogues, with a ¹⁵N-labeled
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nitrogen source to facilitate the discovery of novel nitrogen-containing analogues.

Materials:

Axenic culture of Alexandrium pacificum.

Guillard's (F/2) marine water enrichment solution.

Artificial seawater (e.g., Instant Ocean®).

¹⁵N-labeled sodium nitrate (Na¹⁵NO₃, 98 atom % ¹⁵N).

Standard sodium nitrate (Na¹⁴NO₃).

Sterile culture flasks and incubator with controlled temperature and light cycles.

Procedure:

Culture Medium Preparation: Prepare F/2 medium using artificial seawater. For the labeling

experiment, replace the standard NaNO₃ with Na¹⁵NO₃ at the same molar concentration.

Prepare a control culture with standard Na¹⁴NO₃.

Inoculation: Inoculate triplicate cultures for both the ¹⁵N-labeled and control media with a late

exponential phase culture of A. pacificum to an initial cell density of approximately 5,000

cells/mL.[2]

Incubation: Incubate the cultures at a constant temperature (e.g., 15-20 °C) under a 12:12

hour light:dark cycle with a photosynthetic photon flux density of ~100 µmol photons/m²/s.

Monitoring: Monitor cell growth by cell counts using a Sedgewick-Rafter counting chamber.

Harvesting: Harvest the cells in the late exponential to early stationary phase by

centrifugation (e.g., 3,000 x g for 10 minutes at 4 °C).

Washing: Wash the cell pellets with sterile seawater to remove residual medium and freeze

the pellets at -80 °C until extraction.
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Extraction of Saxitoxin Analogues from Dinoflagellate
Biomass
Materials:

Lyophilized, labeled dinoflagellate cell pellet.

0.1 M Acetic acid.

Probe sonicator.

Centrifuge and appropriate tubes.

Solid Phase Extraction (SPE) cartridges (e.g., C18).

Methanol.

Nitrogen evaporator.

Procedure:

Cell Lysis: Resuspend the lyophilized cell pellet in 0.1 M acetic acid. Lyse the cells using

probe sonication on ice.

Centrifugation: Centrifuge the lysate at high speed (e.g., 10,000 x g for 15 minutes) to pellet

cellular debris.

Supernatant Collection: Carefully collect the supernatant containing the toxins.

SPE Cleanup: Condition a C18 SPE cartridge with methanol followed by water. Load the

supernatant onto the cartridge. Wash the cartridge with water to remove salts and other

highly polar impurities. Elute the toxins with methanol.

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis

(e.g., 95:5 water:acetonitrile with 0.1% formic acid).
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LC-MS/MS Analysis for the Detection of Labeled
Analogues
Instrumentation:

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass

spectrometer (e.g., Q-TOF or Triple Quadrupole).

Hydrophilic Interaction Liquid Chromatography (HILIC) column.

LC Parameters:

Mobile Phase A: Water with 2 mM ammonium formate and 0.1% formic acid.

Mobile Phase B: 95% Acetonitrile with 2 mM ammonium formate and 0.1% formic acid.

Gradient: A suitable gradient from high to low organic phase to retain and separate the polar

saxitoxin analogues.

Flow Rate: 0.2-0.4 mL/min.

Injection Volume: 5-10 µL.

MS/MS Parameters:

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Data Acquisition: Full scan mode to detect all ions, with data-dependent fragmentation (MS²)

to obtain fragmentation patterns of parent ions.

Detection of Labeled Analogues: Screen the data for pairs of ions separated by a mass

difference corresponding to the number of incorporated ¹⁵N atoms. For example, a novel

analogue containing seven nitrogen atoms will exhibit a mass shift of 7 Da between the

unlabeled and fully labeled versions.

NMR Spectroscopy for Structure Elucidation
Sample Preparation:
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Purification: Purify the novel analogue of interest using preparative HPLC.

Drying: Lyophilize the purified fraction to remove all traces of solvent.

Deuterated Solvent: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or

deuterated methanol). The choice of solvent is critical to ensure the solubility of the polar

toxin.

NMR Tube: Transfer the solution to a high-quality NMR tube.

NMR Experiments:

1D NMR: Acquire ¹H and ¹³C spectra to identify the basic structural components.

2D NMR:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon

couplings, which is crucial for piecing together the carbon skeleton and identifying the

positions of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, aiding in stereochemical assignments.

Visualizations of Pathways and Workflows
Signaling Pathway of Saxitoxin
Saxitoxin and its analogues exert their primary toxic effect by blocking the pore of voltage-

gated sodium channels (VGSCs) in neurons and muscle cells. This blockage prevents the

influx of sodium ions that is necessary for the generation and propagation of action potentials,

leading to paralysis.
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Saxitoxin (STX)
and Analogues

Voltage-Gated
Sodium Channel (VGSC)
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 inhibits
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Blockage leads to inhibition of
nerve and muscle function, causing

Membrane
Depolarization

 leads to Action Potential
Propagation

 triggers Nerve Impulse
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1. Culturing of Dinoflagellates
(e.g., Alexandrium pacificum)

2. Isotopic Labeling
(¹⁵N-labeled medium)

3. Cell Harvesting
and Lysis

4. Toxin Extraction
and SPE Cleanup

5. LC-MS/MS Analysis
(Detection of labeled analogues)

6. Isolation and Purification
(Prep-HPLC)

 putatively novel
labeled compounds

7. Structure Elucidation
(NMR Spectroscopy)

8. Bioactivity Testing
(e.g., Neuroblastoma assay)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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